molecular formula C8H11NOS B6251596 2-amino-4-ethoxybenzene-1-thiol CAS No. 785727-27-7

2-amino-4-ethoxybenzene-1-thiol

Cat. No.: B6251596
CAS No.: 785727-27-7
M. Wt: 169.25 g/mol
InChI Key: MSJMOINNZFMBSN-UHFFFAOYSA-N
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Description

2-Amino-4-ethoxybenzene-1-thiol is a synthetic organic compound featuring a benzene ring core substituted with an amino group (-NH₂), an ethoxy group (-OCH₂CH₃), and a thiol group (-SH). This unique structure places it in the family of substituted benzenethiols, which are of significant interest in various chemical research and development areas. Compounds with both amino and thiol functional groups are amphoteric, meaning they can act as both acids and bases, and often form zwitterions in solution, which influences their physical properties and reactivity . The presence of these functional groups makes this compound a potential candidate for use as a building block in organic synthesis, particularly in the development of pharmaceuticals, ligands for metal coordination, and advanced materials. In proteomics research, analogous benzenethiol derivatives have been investigated for their role in thiol-blocking strategies to improve the resolution of basic proteins in two-dimensional gel electrophoresis, helping to prevent disulfide bond formation and reduce streaking . Researchers value this molecule for its potential to form complexes with metal ions or to participate in disulfide exchange reactions. As with many research chemicals, proper handling and storage are critical. It is recommended to store this compound in a dark place under an inert atmosphere at low temperatures (e.g., -20°C) to maintain stability and prevent degradation . This product is labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

785727-27-7

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2-amino-4-ethoxybenzenethiol

InChI

InChI=1S/C8H11NOS/c1-2-10-6-3-4-8(11)7(9)5-6/h3-5,11H,2,9H2,1H3

InChI Key

MSJMOINNZFMBSN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)S)N

Purity

95

Origin of Product

United States

Synthesis Methodologies and Strategies for 2 Amino 4 Ethoxybenzene 1 Thiol

Established Synthetic Routes to Substituted 2-Aminobenzenethiols

The synthesis of substituted 2-aminobenzenethiols, including the target compound 2-amino-4-ethoxybenzene-1-thiol, has traditionally relied on a few robust and well-documented methods. These approaches, while effective, often involve harsh reaction conditions.

Alkaline Hydrolysis of Substituted Benzothiazoles

A prominent and widely utilized method for the preparation of 2-aminobenzenethiols is the alkaline hydrolysis of a corresponding 2-aminobenzothiazole (B30445) precursor. This two-step approach first involves the synthesis of the substituted 2-aminobenzothiazole, which is then cleaved to yield the desired 2-aminobenzenethiol.

The initial synthesis of the benzothiazole (B30560) ring system can be achieved through various means, often involving the reaction of a substituted aniline (B41778) with a source of sulfur and a cyclizing agent. One historical method is the Herz reaction, where an arylamine is treated with sulfur monochloride to form a thiazathiolium chloride (Herz compound). ijcrt.org Subsequent alkaline hydrolysis of this intermediate, typically with sodium hydroxide, leads to the cleavage of the five-membered ring to produce the sodium salt of the 2-aminobenzenethiol. ijcrt.org The presence of an ethoxy group at the para-position of the starting aniline is generally compatible with the Herz reaction, as groups like ethoxy are not typically displaced during the reaction. ijcrt.org

Another common route to the 2-aminobenzothiazole precursor is the reaction of a substituted phenylthiourea (B91264) with an oxidizing agent, such as bromine in chloroform, to induce cyclization. The resulting 2-aminobenzothiazole can then be subjected to hydrolysis. The hydrolysis step itself is a critical part of the synthesis, effectively breaking the C-N bond within the thiazole (B1198619) ring to unmask the thiol and amino functionalities.

The general scheme for obtaining a 2-aminobenzenethiol from a 2-aminobenzothiazole is depicted below:

Step 1: Synthesis of Substituted 2-Aminobenzothiazole

Aryl Amine + Thiocyanation/Cyclization → Substituted 2-Aminobenzothiazole

Step 2: Hydrolysis

Substituted 2-Aminobenzothiazole + Strong Base (e.g., NaOH) + Heat → 2-Amino-substituted-benzenethiol

This method's success is often dependent on the stability of the substituents on the benzene (B151609) ring to the harsh alkaline conditions required for the hydrolytic cleavage.

Nucleophilic Substitution Approaches for Thiol Group Introduction

Introducing a thiol group onto an aromatic ring can also be achieved through nucleophilic substitution reactions, although this is less common for the direct synthesis of 2-aminobenzenethiols due to the reactivity of the amino group. A more conventional approach involves the reduction of a related sulfur-containing functional group that is introduced via nucleophilic aromatic substitution.

For instance, a suitable starting material could be a di-halo-nitrobenzene derivative. One of the halogen atoms can be selectively substituted by a sulfur nucleophile, such as sodium sulfide (B99878) or a protected thiol equivalent. The nitro group can then be reduced to an amino group, and the second halogen can be dealt with in a subsequent step. However, controlling the regioselectivity of such substitutions can be challenging.

A more direct, though less common, approach for related compounds involves the diazotization of an aminobenzene derivative followed by reaction with a sulfur nucleophile, a variation of the Sandmeyer reaction. However, the presence of the thiol group can complicate this reaction pathway.

Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in chemical manufacturing. This includes the synthesis of aromatic thiols and their derivatives, with a focus on green chemistry principles.

Electrosynthesis Protocols for N-S Bond Formation in Related Systems

Electrosynthesis is emerging as a powerful and green tool in organic synthesis, often allowing for reactions to occur under mild conditions without the need for chemical oxidants or reductants. In the context of synthesizing precursors for this compound, electrosynthesis can be applied to the formation of the N-S bond in the benzothiazole ring. researchgate.net

For example, the electrochemical oxidative intramolecular dehydrogenative N-S bond formation has been successfully used for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles from imidoyl thioureas. researchgate.net This approach, which avoids metal catalysts and stoichiometric oxidants, could potentially be adapted for the cyclization of N-arylthioureas to form 2-aminobenzothiazoles. researchgate.net The process generally involves the anodic oxidation of a suitable precursor to generate a radical cation, which then undergoes intramolecular cyclization to form the desired heterocyclic system.

A potential electrochemical approach for a precursor to this compound could involve the following conceptual steps:

StepDescription
1. Precursor Synthesis Synthesis of N-(4-ethoxyphenyl)thiourea.
2. Electrochemical Cyclization Anodic oxidation of the thiourea (B124793) in an undivided cell, potentially with a mediator, to induce intramolecular C-S and N-C bond formation.
3. Hydrolysis Alkaline hydrolysis of the resulting 2-amino-benzothiazole derivative to yield this compound.

This method offers the advantages of high efficiency, mild reaction conditions, and reduced waste generation. beilstein-journals.org

Transition Metal-Catalyzed Synthetic Routes for Aromatic Thiols and Derivatives

Transition metal catalysis has revolutionized organic synthesis, and the formation of C-S bonds is no exception. Several catalytic systems have been developed for the synthesis of aromatic thiols and their precursors, such as benzothiazoles. These methods often offer higher yields, better functional group tolerance, and milder reaction conditions compared to traditional methods.

Copper and palladium catalysts are particularly prominent in this area. For instance, copper-catalyzed three-component reactions of 2-iodophenylisocyanides, potassium sulfide, and various amines can produce 2-aminobenzothiazoles in high yields. nih.gov Similarly, palladium-catalyzed intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas is an effective method for synthesizing 2-(dialkylamino)benzothiazoles. nih.gov

A hypothetical transition metal-catalyzed synthesis of a precursor to this compound could involve the coupling of a 4-ethoxyaniline derivative with a sulfur source, catalyzed by a suitable metal complex. The reaction conditions for such a process would be optimized based on the specific catalyst, ligands, solvent, and temperature.

Catalyst SystemGeneral TransformationPotential Application
Copper (Cu) Condensation of 2-aminothiophenols with various electrophiles. mdpi.comSynthesis of substituted benzothiazoles as precursors.
Palladium (Pd) Intramolecular oxidative cyclization of N-arylthioureas. nih.govDirect formation of the 2-aminobenzothiazole ring from a thiourea derivative of 4-ethoxyaniline.
Ruthenium (Ru) Intramolecular oxidative coupling of N-arylthioureas. nih.govCatalytic cyclization to form the benzothiazole core.

These catalytic methods represent a significant advancement in the synthesis of complex aromatic sulfur compounds.

Green Chemistry Principles in Aminothiol (B82208) Synthesis

The application of green chemistry principles is crucial for the sustainable production of chemicals. acs.orgsolubilityofthings.com The synthesis of this compound and its intermediates can be made more environmentally friendly by adhering to these principles.

The twelve principles of green chemistry, introduced by Paul Anastas and John Warner, provide a framework for designing safer and more efficient chemical processes. researchgate.net Key principles relevant to aminothiol synthesis include:

Waste Prevention: Designing syntheses to minimize the generation of waste products. solubilityofthings.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. nih.govacs.org

Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents with greener alternatives. acs.orgresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. solubilityofthings.comresearchgate.net

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources. solubilityofthings.comresearchgate.net

Reduce Derivatives: Avoiding unnecessary protection and deprotection steps. acs.org

By integrating these principles, the synthesis of this compound can be optimized to be more sustainable and economically viable. For example, employing a one-pot, transition-metal-catalyzed reaction in a green solvent would align with several of these principles.

Mechanistic Investigations of Synthesis Reactions

Elucidation of Reaction Pathways and Intermediate Species

While direct mechanistic studies for this compound are absent from the reviewed literature, plausible reaction pathways can be inferred from the synthesis of analogous compounds like 2-aminothiophenol (B119425) and 4-aminothiophenol. One potential pathway could start from 4-ethoxyaniline, which would be converted into a sulfonyl chloride derivative before reduction. Alternatively, a route starting with 2-chloro-5-ethoxynitrobenzene reacting with a sulfur source would proceed through a nucleophilic aromatic substitution mechanism. The key intermediate in such a process would likely be a nitro-ethoxy-thiophenol or its disulfide equivalent, which is then reduced in a subsequent step to the final aminothiophenol product. However, without experimental evidence, the identification of specific transient species, the role of catalysts, and the potential for side-product formation remain speculative for this particular compound.

Kinetic Studies of Formation Reactions

No specific kinetic data or rate laws for the formation reactions of this compound have been reported in the searched scientific literature. Kinetic studies for the synthesis of other functionalized aromatic compounds indicate that reaction rates are typically influenced by factors such as temperature, pressure, solvent polarity, and the nature of the catalyst used. For a multi-step synthesis, one of the reactions would be the rate-determining step, but this has not been identified for the target compound. The absence of this information prevents the creation of a data table detailing reaction orders, rate constants, or activation energies.

Reactivity and Reaction Mechanisms of 2 Amino 4 Ethoxybenzene 1 Thiol

Nucleophilic Reactivity of Thiol and Amino Moieties

The thiol and amino groups of 2-amino-4-ethoxybenzene-1-thiol are both nucleophilic, but they exhibit different reactivities. The thiol group's sulfur atom is a soft nucleophile, while the amino group's nitrogen atom is a harder nucleophile. This difference in hardness influences their reactivity towards various electrophiles. beyondbenign.org The thiol can be deprotonated to the more reactive thiolate anion (RS-), which is a much stronger nucleophile than the neutral thiol. nih.govresearchgate.net

Electrophiles, or electron-deficient species, readily react with the nucleophilic sites in this compound. masterorganicchemistry.com The thiol group, especially in its thiolate form, is highly reactive towards soft electrophiles. nih.gov The amino group, on the other hand, will preferentially react with harder electrophiles. researchgate.net The outcome of the reaction can often be controlled by the choice of reaction conditions, such as pH, which affects the protonation state of the nucleophiles. researchgate.net The thiol of a cysteine residue, which is chemically similar to the thiol group in the target compound, is a primary target for reaction with electrophiles in biological systems. nih.gov

The thiol group of this compound can participate in Michael addition reactions, which involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In this reaction, the thiol or the more nucleophilic thiolate anion adds to the β-carbon of an activated alkene, such as an α,β-unsaturated ketone, ester, or nitrile. masterorganicchemistry.comacsgcipr.org This type of reaction, also known as conjugate addition, is a highly efficient method for forming carbon-sulfur bonds. acsgcipr.orgwikipedia.org The reaction can be catalyzed by a base, which deprotonates the thiol to the more reactive thiolate. researchgate.netyoutube.com

Table 1: Examples of Michael Acceptors for Thiol Addition

Michael AcceptorType
α,β-Unsaturated KetoneActivated Alkene
α,β-Unsaturated EsterActivated Alkene
α,β-Unsaturated NitrileActivated Alkene
MaleimideActivated Alkene

Both the thiol and amino groups of this compound can undergo alkylation and acylation reactions. Alkylation at the sulfur atom (S-alkylation) is a common reaction of thiols with alkyl halides. nih.gov Similarly, the amino group can be alkylated. Acylation involves the reaction with acylating agents like acyl chlorides or carboxylic acids to form thioesters and amides, respectively. The condensation of o-aminothiophenols with carboxylic acids is a well-established method for the synthesis of 2-substituted benzothiazoles, proceeding through an initial acylation of the amino group followed by cyclization. nih.gov Efficient macrocyclization reactions have been developed based on the ligation of thiols and amines with bis-electrophiles. nih.gov

Cyclization Reactions for Heterocyclic Compound Synthesis

The bifunctional nature of this compound, possessing both an amino and a thiol group in an ortho relationship, makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly benzothiazoles.

The reaction of 2-aminobenzenethiols with carbon dioxide (CO2) has emerged as a sustainable and efficient method for constructing benzothiazole (B30560) derivatives. chemrevlett.comchemrevlett.com CO2, a readily available and non-toxic C1 feedstock, can be utilized in this chemical fixation process. chemrevlett.com This transformation is of significant interest due to the wide-ranging applications of benzothiazoles in medicinal and materials chemistry. chemrevlett.comchemrevlett.com

A key development in the synthesis of benzothiazoles from 2-aminothiophenols and CO2 is the use of hydrosilanes as promoting agents. rsc.org In this process, a hydrosilane, such as diethylsilane, facilitates the reductive cyclization. rsc.orgresearchgate.net The reaction is typically carried out in the presence of a base, like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), under CO2 pressure. rsc.org The hydrosilane plays a critical role in the reaction mechanism, not only as a reductant but also in suppressing the formation of benzothiazolone byproducts, leading to higher yields of the desired benzothiazole. researchgate.net Studies have shown that various substituted 2-aminothiophenols can be converted into their corresponding benzothiazoles in good yields using this method. rsc.orgrsc.org

Table 2: Reaction Conditions for Hydrosilane-Promoted Benzothiazole Synthesis

ComponentRole/TypeExampleReference
Substrate2-Aminothiophenol (B119425) derivative2-Aminothiophenol rsc.org
C1 SourceCarbon DioxideCO2 rsc.orgrsc.org
PromoterHydrosilaneDiethylsilane (Et2SiH2) rsc.orgrsc.org
Catalyst/BaseOrganic Base1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) rsc.orgrsc.org
SolventPolar Aprotic1-Methyl-2-pyrrolidinone (NMP) rsc.org

Lack of Specific Research Data on this compound Prevents In-Depth Article Generation

Despite a comprehensive search of available scientific literature, specific experimental data regarding the reactivity and reaction mechanisms of the chemical compound this compound is not available in the public domain. As a result, it is not possible to generate a detailed, scientifically accurate article strictly adhering to the requested outline, which focuses solely on this particular compound.

The requested article structure centered on the following reactions of this compound:

Synthesis of Thiazole (B1198619) Derivatives:

Hantzsch Reaction Analogues for Thiazole Formation

Cyclization with Thiosemicarbazide (B42300) Derivatives

Ring-Closure Reactions to Form Other Nitrogen/Sulfur Heterocycles

Cross-Coupling and Functionalization Reactions:

N-S Bond Formation via Radical Cross-Coupling

Hydrothiolation of Alkenes and Alkynes

While general principles and examples of these reactions exist for structurally related compounds, such as other substituted 2-aminothiophenols or 2-aminobenzothiazoles, no specific studies detailing these transformations for this compound could be located. Providing information on analogous compounds would deviate from the strict requirement to focus exclusively on the specified chemical entity.

The Hantzsch thiazole synthesis, for instance, is a well-established method for creating thiazole rings from α-haloketones and a thioamide source. derpharmachemica.comchemhelpasap.comorganic-chemistry.orgresearchgate.netscribd.combeilstein-journals.org Similarly, the cyclization of thiosemicarbazide derivatives is a known route to various nitrogen-sulfur heterocycles. researchgate.netorganic-chemistry.orgresearchgate.netnih.govnih.govnih.gov General methodologies for N-S bond formation through radical cross-coupling and the hydrothiolation of unsaturated systems have also been reported for various thiols. researchgate.netchemrxiv.org

However, the specific application of these synthetic strategies to this compound, including reaction conditions, yields, and detailed mechanistic studies, remains undocumented in the accessible scientific literature. Without such specific data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and strict adherence to the specified subject matter.

Therefore, until research explicitly detailing the reactivity of this compound becomes available, the creation of the requested in-depth article is not feasible.

Synthesis of Thiazole Derivatives

Redox Chemistry of the Thiol Moiety

The sulfur atom in the thiol group of this compound can exist in various oxidation states, making it a focal point for redox chemistry. This reactivity is central to many of its potential applications.

The oxidation of thiols is a fundamental reaction in organic chemistry. libretexts.org Depending on the oxidizing agent and reaction conditions, thiols can be converted to a range of oxidized sulfur species, most notably disulfides and sulfonic acids.

Disulfide Formation:

The mild oxidation of this compound leads to the formation of a disulfide, 2,2'-diamino-4,4'-diethoxy-diphenyldisulfide. This reaction involves the coupling of two thiol molecules with the concurrent removal of two hydrogen atoms. libretexts.org This transformation can be achieved using a variety of oxidizing agents. For instance, mild oxidizing agents like hydrogen peroxide, often in the presence of a catalyst such as iodide ions, can effectively facilitate this conversion. researchgate.net The general reaction is depicted below:

2 R-SH + [O] → R-S-S-R + H₂O (where R is the 2-amino-4-ethoxyphenyl group)

The formation of a disulfide bond from two thiol molecules is a common oxidative coupling reaction. libretexts.orgnih.gov The resulting disulfide, 2,2'-diamino-4,4'-diethoxy-diphenyldisulfide, is a symmetrical molecule.

Oxidizing AgentReaction ConditionsProductReference
Hydrogen Peroxide (H₂O₂) / Iodide (I⁻) catalystNeutral conditions2,2'-Diamino-4,4'-diethoxy-diphenyldisulfide researchgate.net
N-Bromosuccinimide (NBS)Dichloromethane, room temperature2,2'-Diamino-4,4'-diethoxy-diphenyldisulfide researchgate.net

Sulfonic Acid Formation:

Stronger oxidation of the thiol group in this compound results in the formation of 2-amino-4-ethoxybenzene-1-sulfonic acid. This process involves the oxidation of the sulfur atom to a higher oxidation state. This transformation typically requires more potent oxidizing agents or harsher reaction conditions compared to disulfide formation. google.com The oxidation proceeds through intermediate stages, including sulfenic acid (R-SOH) and sulfinic acid (R-SO₂H), before reaching the stable sulfonic acid (R-SO₃H). nih.govresearchgate.net

Hydrogen peroxide can be used as the oxidant, and the reaction can be modeled to understand the energy barriers for each oxidation step. nih.gov The presence of polar ligands can lower the reaction barriers. nih.gov The process can be catalyzed by substances like methyltrioxorhenium (MeReO₃) in the presence of hydrogen peroxide. rsc.org

Oxidizing AgentCatalyst/ConditionsProductReference
Hydrogen Peroxide (H₂O₂)Methyltrioxorhenium (MeReO₃)2-Amino-4-ethoxybenzene-1-sulfonic acid rsc.org
Sulfoxide (e.g., DMSO)Halogen or hydrogen halide catalyst, excess water2-Amino-4-ethoxybenzene-1-sulfonic acid google.com

The irreversible nature of the final oxidation step to sulfonic acid is a key characteristic, often associated with significant oxidative stress in biological systems. researchgate.net

Derivatization and Application As a Building Block in Organic Synthesis

Formation of Schiff Bases and Imines

The primary amino group of 2-amino-4-ethoxybenzene-1-thiol readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing an imine or azomethine (-C=N-) group. jetir.orgdergipark.org.tr This reaction is typically acid-catalyzed and involves the elimination of a water molecule. nih.gov The resulting Schiff bases are often crystalline solids and serve as crucial intermediates in various synthetic pathways. jetir.orgdergipark.org.tr

The general synthesis of Schiff bases involves the reaction of a primary amine with a carbonyl compound. dergipark.org.trnih.gov Aromatic aldehydes with a conjugation system tend to form more stable Schiff bases compared to aliphatic aldehydes. dergipark.org.tr

Structural Elucidation of Schiff Base Adducts

The structural confirmation of Schiff bases derived from this compound and its analogs is accomplished through various spectroscopic techniques. These methods provide detailed information about the molecular framework and the stereochemistry of the newly formed imine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental in characterizing these adducts. For instance, in the ¹H NMR spectrum of a Schiff base formed from 2-aminopyridine (B139424) and 4-ethoxybenzaldehyde, the proton of the imine group (HC=N-) typically appears as a singlet in the downfield region, around 9.71 ppm. researchgate.net The aromatic protons and the ethoxy group protons also show characteristic chemical shifts. researchgate.net In the ¹³C NMR spectrum, the imine carbon (C=N) exhibits a chemical shift in the range of 158-160 ppm. researchgate.net The absence of the -NH₂ proton signal from the parent amine and the aldehydic proton signal confirms the formation of the Schiff base. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is instrumental in identifying the key functional groups. A characteristic absorption band for the C=N stretching vibration of the imine group is typically observed in the region of 1680-1600 cm⁻¹. researchgate.net The disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde further supports the successful formation of the Schiff base.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of the synthesized Schiff base, which helps in confirming its elemental composition. nih.gov

The following table summarizes the key analytical data used for the structural elucidation of a representative Schiff base:

Spectroscopic TechniqueKey ObservationReference
¹H NMR Appearance of a singlet for the imine proton (HC=N-) researchgate.net
¹³C NMR Signal for the imine carbon (C=N) around 158-160 ppm researchgate.net
IR Spectroscopy C=N stretching vibration band around 1680-1600 cm⁻¹ researchgate.net
Mass Spectrometry Molecular ion peak corresponding to the expected mass nih.gov
X-ray Diffraction Determination of the three-dimensional molecular structure nih.govmdpi.com

Preparation of Complex Functionalized Derivatives

The reactivity of the amino and thiol groups in this compound allows for the synthesis of more complex and functionally diverse derivatives. These reactions often target the formation of heterocyclic rings, which are prevalent in many biologically active molecules.

One significant application is in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. mdpi.comnih.govencyclopedia.pub The general strategy involves the cyclization of thiosemicarbazides, which can be prepared from aminothiophenols. sbq.org.br For instance, the reaction of an appropriate carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE) leads to the formation of the 1,3,4-thiadiazole ring. mdpi.comnih.govencyclopedia.pub The use of PPE is considered a milder and more environmentally friendly approach as it avoids toxic reagents like POCl₃. nih.govencyclopedia.pub

The resulting 2-amino-1,3,4-thiadiazole (B1665364) scaffold can be further functionalized. For example, the amino group can be acylated to produce amide derivatives. mdpi.com These multistep syntheses demonstrate the role of this compound as a precursor to complex heterocyclic systems.

Role as a Precursor in Multi-Step Organic Synthesis

This compound is a valuable precursor in multi-step organic syntheses, particularly for constructing molecules with potential pharmaceutical applications. Its bifunctional nature allows it to be a starting point for building complex molecular frameworks.

The synthesis of 1,3,4-thiadiazole derivatives highlights its role as a precursor. mdpi.comjmchemsci.com These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. mdpi.comresearchgate.net The synthesis often begins with the formation of a thiosemicarbazide from an aminothiophenol derivative, which then undergoes cyclization to form the thiadiazole ring. sbq.org.br

Furthermore, aminothiophenols are utilized in the synthesis of other heterocyclic systems like thiazoles. rsc.orgnih.gov For example, 2-amino-4-aryl thiazoles have been identified as having potent biological activity. rsc.org The synthesis of such compounds can involve the reaction of an α-haloketone with a thiourea (B124793) or a related sulfur-containing nucleophile derived from an aminothiophenol.

The ability to participate in one-pot, multi-step reactions further enhances the utility of precursors like this compound. elsevierpure.com Such processes, where multiple reaction steps are carried out in a single reaction vessel, are efficient and can lead to the rapid assembly of complex molecules. elsevierpure.com

Coordination Chemistry and Metal Complexes of 2 Amino 4 Ethoxybenzene 1 Thiol

Ligand Properties and Chelation Modes

The coordination behavior of 2-amino-4-ethoxybenzene-1-thiol is dictated by the presence of its key functional groups: a primary amino group (-NH₂) and a thiol group (-SH) attached to a benzene (B151609) ring, with an ethoxy group (-OCH₂CH₃) at the para position to the amino group. These groups confer specific electronic and steric properties to the ligand, influencing how it binds to metal centers.

The amino and thiol groups in this compound are the primary sites for coordination with metal ions. Both the nitrogen atom of the amino group and the sulfur atom of the thiol group possess lone pairs of electrons that can be donated to a metal's vacant orbitals, forming coordinate covalent bonds. nih.govcreative-proteomics.com

Thiol Group (-SH): The thiol group is a soft donor and can be deprotonated to form a thiolate anion (R-S⁻). nih.gov This deprotonation significantly enhances its nucleophilicity and its ability to form strong covalent bonds with soft metal ions such as Cu(I), Ag(I), Au(I), Hg(II), and Pt(II). nih.gov The sulfur atom in a thiolate is a powerful coordinating agent and can act as a terminal ligand or as a bridging ligand between two or more metal centers.

Amino Group (-NH₂): The amino group is a harder donor compared to the thiol group. The nitrogen atom readily donates its lone pair of electrons to form a coordinate bond with a variety of transition metal ions, including first-row transition metals like Mn(II), Fe(II/III), Co(II/III), Ni(II), and Cu(II).

The presence of both a soft (thiol) and a borderline/hard (amino) donor site makes this compound a versatile ligand capable of forming stable chelate rings with metal ions. The chelation effect, where the ligand binds to the metal ion through two or more donor atoms, results in enhanced thermodynamic stability of the resulting complex compared to coordination with monodentate ligands.

When this compound coordinates to a metal ion, it typically acts as a bidentate ligand, forming a five-membered chelate ring. The deprotonation of the thiol group upon coordination is a common feature, leading to a neutral or charged complex depending on the oxidation state of the metal and the presence of other ligands.

The geometry of the resulting metal complex is influenced by several factors, including the coordination number of the metal ion, its d-electron configuration, and the steric constraints imposed by the ligand. For a bidentate ligand like this compound, common geometries for the resulting complexes include square planar (for d⁸ metals like Ni(II), Pd(II), Pt(II)) and tetrahedral (for d¹⁰ metals like Zn(II), Cd(II), Hg(II)). Octahedral geometries are also possible, particularly for first-row transition metals, where two or three ligand molecules coordinate to the metal center, or when other ligands such as water or halides are also coordinated. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

A general method for the synthesis of transition metal complexes of this compound involves the following steps:

Dissolution: The ligand, this compound, is dissolved in an organic solvent such as ethanol, methanol, or dimethylformamide (DMF).

Addition of Base (Optional): In some cases, a weak base may be added to facilitate the deprotonation of the thiol group.

Reaction with Metal Salt: A solution of the desired transition metal salt (e.g., chloride, acetate, or sulfate) in the same or a miscible solvent is added to the ligand solution. rdd.edu.iq The mixture is often stirred and may be heated to promote the reaction. rdd.edu.iq

Precipitation and Isolation: The metal complex, being less soluble in the reaction medium, often precipitates out of the solution upon formation or upon cooling. The solid product is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried. rdd.edu.iq

The stoichiometry of the resulting complex (metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants. nih.gov

Table 1: Representative Synthetic Conditions for Metal Complexes of this compound

Metal IonMetal Salt PrecursorLigand-to-Metal RatioSolventReaction Conditions
Ni(II)NiCl₂·6H₂O2:1EthanolStirring at room temperature for 4 hours
Cu(II)Cu(OAc)₂·H₂O2:1MethanolReflux for 2 hours
Zn(II)ZnSO₄·7H₂O2:1DMFStirring at 50°C for 3 hours
Co(II)Co(OAc)₂·4H₂O2:1Ethanol/WaterStirring at room temperature for 6 hours

Note: This table presents hypothetical yet representative conditions based on common synthetic procedures for similar ligands.

Spectroscopic techniques are invaluable for confirming the coordination of the ligand to the metal ion and for elucidating the structure of the resulting complex.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand.

The disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) in the spectrum of the complex compared to the free ligand is strong evidence for the deprotonation and coordination of the thiol group.

A shift in the N-H stretching vibrations (around 3300-3500 cm⁻¹) of the amino group to lower frequencies in the complex spectrum indicates its coordination to the metal ion.

The appearance of new bands at lower frequencies (typically below 500 cm⁻¹) can be attributed to the M-N and M-S stretching vibrations, providing direct evidence of the metal-ligand bonds. koreascience.kr

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry and electronic structure of the metal center.

Ligand Field Transitions (d-d transitions): For transition metal complexes with partially filled d-orbitals, weak absorptions in the visible region arise from the promotion of electrons between d-orbitals. The energy and number of these bands can help to determine the coordination geometry (e.g., octahedral, tetrahedral, or square planar). rdd.edu.iq

Charge Transfer Transitions: More intense bands, often in the UV or near-UV region, can be assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. mdpi.com For complexes of this compound, S → M LMCT transitions are expected due to the easily oxidizable nature of the thiolate sulfur.

The geometric and electronic structures of the metal complexes are determined by a combination of experimental data and theoretical calculations.

Magnetic Susceptibility Measurements: This technique helps to determine the number of unpaired electrons in the complex, which in turn provides information about the oxidation state and the spin state of the metal ion and can support a proposed geometry. For instance, an octahedral Ni(II) complex (d⁸) is expected to be paramagnetic with two unpaired electrons, while a square planar Ni(II) complex is diamagnetic. researchgate.net

Conductivity Measurements: Molar conductivity measurements in a suitable solvent can distinguish between electrolytic and non-electrolytic complexes. researchgate.net For example, a neutral complex formed from a divalent metal ion and two deprotonated ligand molecules would be expected to be a non-electrolyte.

Table 2: Expected Properties of Metal Complexes of this compound (L)

ComplexProposed GeometryMagnetic Moment (μ_eff, B.M.)Key IR Shifts (cm⁻¹)
[Ni(L)₂]Square PlanarDiamagneticν(S-H) disappears, ν(N-H) shifts lower
[Co(L)₂]Tetrahedral~4.3 - 4.8ν(S-H) disappears, ν(N-H) shifts lower
[Cu(L)₂]Square Planar~1.8 - 2.2ν(S-H) disappears, ν(N-H) shifts lower
[Zn(L)₂]TetrahedralDiamagneticν(S-H) disappears, ν(N-H) shifts lower

Note: This table provides expected properties based on the general behavior of analogous metal complexes. L represents the deprotonated this compound ligand.

Theoretical Studies of Coordination Complexes

Theoretical investigations, particularly using Density Functional Theory (DFT), are a cornerstone in modern coordination chemistry, providing deep insights into the electronic structure and geometry of metal complexes. Similarly, Frontier Molecular Orbital (FMO) analysis is crucial for understanding the reactivity and kinetic stability of these compounds. However, specific computational studies on this compound complexes are not extensively reported.

Density Functional Theory (DFT) Calculations on Coordination Geometry

Density Functional Theory (DFT) has become an indispensable tool for predicting the geometric parameters of metal complexes, such as bond lengths and bond angles, with a high degree of accuracy. These calculations help in elucidating the coordination modes of a ligand and the resulting geometry of the complex. For ligands like this compound, which possess multiple potential donor sites (the thiol sulfur, the amino nitrogen, and potentially the ethoxy oxygen), DFT can predict the most stable coordination arrangement with a given metal center.

In related systems, such as complexes of other substituted aminophenols and aminothiols, DFT calculations have been successfully employed to determine their structures. These studies provide a framework for how one might approach the theoretical analysis of this compound complexes. However, without specific published research, any discussion on the precise bond lengths and angles would be purely speculative.

Frontier Molecular Orbital (FMO) Analysis of Complexes

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting the chemical reactivity of molecules. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability.

For metal complexes of ligands similar to this compound, FMO analysis has provided insights into their electronic properties and potential for applications in areas like catalysis and materials science. Such analyses for this compound complexes would be invaluable for understanding their reactivity profile, but specific data from published studies are currently unavailable.

Catalytic Applications of Metal Complexes

Metal complexes derived from thiol-containing ligands are known to exhibit a wide range of catalytic activities in various organic transformations. The sulfur atom can play a crucial role in stabilizing the metal center and modulating its electronic properties, thereby influencing its catalytic performance.

Evaluation of Catalytic Activity in Organic Transformations

The evaluation of the catalytic activity of metal complexes involves testing their efficacy in promoting specific chemical reactions, such as cross-coupling reactions, hydrogenations, or oxidations. Key parameters of interest include the reaction yield, turnover number (TON), and turnover frequency (TOF), which quantify the efficiency and longevity of the catalyst.

While there is extensive literature on the catalytic applications of metal complexes with various thiol-containing ligands, including substituted thiophenols and aminothiols, in organic synthesis, specific studies detailing the catalytic use of this compound complexes are not found in the surveyed literature. The presence of the amino and ethoxy groups on the benzene ring could potentially influence the catalytic activity and selectivity of its metal complexes, making this an area ripe for future investigation.

Applications in Advanced Materials Science

Incorporation into Polymeric Systems

The presence of a thiol (-SH) group makes 2-amino-4-ethoxybenzene-1-thiol a prime candidate for incorporation into various polymer structures through highly efficient and specific chemical reactions.

Thiol-ene and thiol-yne reactions are powerful examples of "click chemistry," characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups. In these reactions, a thiol adds across a double (ene) or triple (yne) bond, typically initiated by light (photopolymerization) or a radical initiator.

The thiol group of this compound can readily participate in such reactions. When combined with multifunctional polymers or monomers containing alkene (-C=C) or alkyne (-C≡C) groups, it can be integrated into polymer chains or grafted onto polymer backbones. The general mechanism involves the formation of a thiyl radical from the thiol, which then propagates by adding to an unsaturated bond.

The reactivity in these systems can be influenced by the other substituents on the benzene (B151609) ring. The amino (-NH2) and ethoxy (-OCH2CH3) groups can modulate the electronic properties of the molecule, which may affect the reaction kinetics. For instance, the electron-donating nature of these groups could influence the stability of radical intermediates.

Crosslinked materials, or thermosets, are polymer networks that are chemically locked into a three-dimensional structure, providing high thermal stability, mechanical strength, and chemical resistance. The multifunctionality of this compound allows it to act as a potent crosslinking agent.

The thiol group can react with various functional groups like epoxides, isocyanates, or acrylates to form a crosslinked network. Simultaneously, the amino group offers an additional reactive site that can participate in separate crosslinking chemistries, such as reactions with epoxy or carboxyl groups. This dual reactivity allows for the creation of complex polymer networks with tailored properties. For example, using this compound as a crosslinker in an epoxy resin system could lead to materials with enhanced thermal and mechanical properties due to the formation of a dense, highly-connected network.

The following table outlines the potential reactions for creating crosslinked materials using the functional groups of this compound.

Functional GroupCo-reactant GroupResulting Linkage
Thiol (-SH)EpoxideThioether and Hydroxyl
Thiol (-SH)IsocyanateThiourethane
Thiol (-SH)Alkene (Ene)Thioether
Amino (-NH2)EpoxideAmino-alcohol
Amino (-NH2)Carboxylic AcidAmide
Amino (-NH2)IsocyanateUrea

Development of Chemosensory Materials

Chemosensory materials are designed to detect and signal the presence of specific chemical species. The functional groups of this compound make it a molecule of interest for building sensors, particularly those based on self-immolative linkers.

Self-immolative linkers are molecular constructs designed to fragment and release a reporter molecule (like a dye or a fluorophore) following a specific triggering event, such as a reaction with an analyte. This process enables a clear "off-on" signaling mechanism. Aminothiophenol derivatives are foundational structures for such linkers.

In this context, the amino and thiol groups of this compound can be strategically modified. The amino group might be acylated to form a trigger-responsive carbamate, while the thiol group is attached to a reporter molecule through a cleavable bond. Upon interaction with a specific analyte, the trigger is activated, initiating a cascade of electronic rearrangements. This cascade typically involves a cyclization reaction where the deprotected amino group attacks a nearby carbonyl, leading to the cleavage of the linker and the release of the reporter molecule from the thiol group.

The response mechanism in a sensor utilizing a this compound-based linker would be a programmed molecular disassembly. The process can be summarized in the following steps:

Triggering Event: The sensor molecule interacts with the target analyte. This could be, for example, the enzymatic cleavage of a protecting group from the aniline (B41778) nitrogen.

Intramolecular Cyclization: The now-free amino group performs an intramolecular nucleophilic attack on an adjacent carbonyl group (part of the linker structure). This step is often irreversible and drives the reaction forward.

Fragmentation and Release: This cyclization event leads to the fragmentation of the linker. The bond holding the reporter molecule to the thiol group is cleaved, releasing the reporter.

Signal Generation: The released reporter molecule generates a detectable signal, such as a change in color (colorimetric) or the emission of light (fluorometric), indicating the presence of the analyte.

The ethoxy group on the benzene ring can fine-tune the electronic properties of the system, potentially influencing the rate of cyclization and fragmentation, and thereby affecting the sensitivity and response time of the sensor.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 4 Ethoxybenzene 1 Thiol and Its Derivatives

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy provides a molecular fingerprint by probing the quantized vibrational states of chemical bonds. Both FT-IR and Raman spectroscopy offer complementary information crucial for the initial identification of a molecule's constituent functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. For 2-amino-4-ethoxybenzene-1-thiol, the spectrum is predicted to exhibit several characteristic bands.

The primary amine (-NH₂) group is expected to show two distinct bands in the 3350-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations, a hallmark of primary aromatic amines. researchgate.net The thiol (S-H) group typically presents a weak but sharp absorption band around 2550-2600 cm⁻¹. researchgate.netreddit.comrsc.org

Vibrations associated with the ethoxy group and the benzene (B151609) ring are also anticipated. C-H stretching from the aromatic ring appears at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group (-CH₂- and -CH₃) are found just below 3000 cm⁻¹. researchgate.net The aryl-alkyl ether linkage (Ar-O-CH₂) is characterized by strong absorption bands, notably an asymmetric C-O-C stretch around 1245 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. Finally, the presence of the aromatic ring itself is confirmed by C=C stretching vibrations within the 1450-1620 cm⁻¹ range.

Table 1: Predicted FT-IR Bands for this compound

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3450 - 3400 Medium N-H asymmetric stretching (primary amine)
3380 - 3330 Medium N-H symmetric stretching (primary amine)
3100 - 3000 Medium-Weak Aromatic C-H stretching
2980 - 2950 Medium Aliphatic C-H asymmetric stretching (-CH₂, -CH₃)
2890 - 2860 Medium Aliphatic C-H symmetric stretching (-CH₂, -CH₃)
2580 - 2550 Weak S-H stretching (thiol)
1620 - 1580 Strong-Medium C=C aromatic ring stretching
1520 - 1480 Strong C=C aromatic ring stretching
1250 - 1240 Strong Asymmetric C-O-C stretching (aryl-alkyl ether)

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a powerful complement to FT-IR. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. This often means that symmetric, non-polar bonds that are weak in an IR spectrum can produce strong signals in a Raman spectrum.

For this compound, the S-H stretch, though weak in the IR, can be more readily observed using Raman spectroscopy. reddit.com Similarly, the C-S stretching vibration, expected around 650-750 cm⁻¹, is typically a strong band in the Raman spectra of aromatic thiols. acs.org The aromatic ring vibrations also give rise to characteristic and often strong Raman signals, which are useful for confirming the substitution pattern.

Table 2: Predicted Raman Shifts for this compound

Predicted Raman Shift (cm⁻¹) Intensity Vibrational Mode Assignment
3100 - 3050 Strong Aromatic C-H stretching
2980 - 2930 Medium Aliphatic C-H stretching
2580 - 2550 Medium S-H stretching (thiol)
1610 - 1580 Strong Aromatic ring breathing mode
~1000 Strong Aromatic ring breathing (trigonal) mode

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

NMR spectroscopy is the most powerful tool for elucidating the complete molecular structure of an organic compound in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H-NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For this compound, five distinct types of proton signals are predicted.

Ethoxy Group (-OCH₂CH₃): This group will give rise to two signals: a quartet corresponding to the two methylene (-CH₂) protons around 4.0 ppm, split by the three neighboring methyl protons, and a triplet for the three methyl (-CH₃) protons around 1.4 ppm, split by the two neighboring methylene protons. Both signals would exhibit a coupling constant (J) of approximately 7.0 Hz. rsc.org

Aromatic Protons: There are three protons on the benzene ring. The electron-donating amino and ethoxy groups will shield these protons, shifting them upfield relative to benzene (7.34 ppm). The proton at C-3 (between -NH₂ and -OCH₂CH₅) is expected to be the most upfield. The proton at C-5 (adjacent to the ethoxy group) and the proton at C-6 (adjacent to the thiol group) will have distinct chemical shifts and will show coupling to each other.

Amino Protons (-NH₂): These protons typically appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom. Its chemical shift is concentration and solvent-dependent but is predicted to be in the range of 3.5-4.5 ppm for an aromatic amine. rsc.org

Thiol Proton (-SH): The thiol proton usually appears as a sharp singlet, as its coupling to adjacent protons is often not observed. For aromatic thiols, this signal is expected around 3.0-4.0 ppm. acs.orgrsc.org

Table 3: Predicted ¹H-NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.85 d 1H H-6
~6.70 dd 1H H-5
~6.60 d 1H H-3
~4.00 q 2H -O-CH₂ -CH₃
3.5 - 4.5 br s 2H -NH₂
3.0 - 4.0 s 1H -SH

d = doublet, dd = doublet of doublets, q = quartet, t = triplet, s = singlet, br s = broad singlet

The ¹³C-NMR spectrum reveals the number of unique carbon environments in the molecule. With a 1,2,4-substitution pattern on the benzene ring, all eight carbon atoms in this compound are chemically distinct and should produce eight separate signals.

The aromatic carbons attached directly to heteroatoms (C-S, C-N, C-O) will be significantly influenced by them. The carbon attached to the oxygen (C-4) is expected to be the most downfield in the aromatic region, around 152 ppm. The carbon attached to the nitrogen (C-2) would be next, around 142 ppm. The carbon bearing the thiol group (C-1) is predicted to be around 128 ppm. chemicalbook.com The remaining three protonated aromatic carbons will appear at higher field strengths (110-120 ppm). The two aliphatic carbons of the ethoxy group will be found significantly upfield, with the -OCH₂- carbon around 64 ppm and the terminal -CH₃ carbon around 15 ppm. rsc.org

Table 4: Predicted ¹³C-NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~152 C-4 (C-O)
~142 C-2 (C-N)
~128 C-1 (C-S)
~118 C-6
~116 C-5
~115 C-3
~64 -O-C H₂-CH₃

While 1D NMR spectra provide foundational data, 2D NMR experiments are indispensable for confirming the complex structural assignments of a polysubstituted molecule like this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethoxy group, confirming their connectivity. It would also show cross-peaks between adjacent aromatic protons (H-5 and H-6), which is essential for assigning their specific positions on the ring. youtube.comsdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Correlation/Multiple Quantum Correlation): These experiments correlate proton signals with the carbon signals of the atoms they are directly bonded to. libretexts.orglibretexts.org This would unequivocally link the proton assignments from the ¹H-NMR spectrum to the carbon assignments from the ¹³C-NMR spectrum. For example, it would show a cross-peak between the quartet at ~4.0 ppm and the carbon signal at ~64 ppm, confirming the -OCH₂- assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over 2 or 3 bonds), which is critical for assigning quaternary carbons (those without attached protons). libretexts.orglibretexts.org Key correlations would include:

The methylene protons (-OCH₂ -) showing a correlation to the aromatic carbon at C-4 (C -O).

The aromatic proton H-3 showing correlations to C-1, C-2, and C-5.

The thiol proton (-SH ) showing correlations to the carbons at C-1 and C-2. These correlations allow for the complete and unambiguous assembly of the molecular framework.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For this compound, the molecular formula is C₈H₁₁NOS, which gives a calculated monoisotopic mass of approximately 169.056 g/mol .

In a typical mass spectrometry experiment, the molecule would be ionized, often by techniques such as electron ionization (EI) or electrospray ionization (ESI), to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion would confirm the molecular weight of the compound.

Subsequent fragmentation of the molecular ion would provide valuable structural information. The fragmentation patterns are predictable to some extent based on the functional groups present in the molecule. For this compound, key fragmentation pathways would likely involve the cleavage of the ethoxy group, the loss of the thiol group, and fragmentation of the aromatic ring.

Expected Fragmentation Data Table:

Fragment Ion (m/z) Proposed Structure/Loss Significance
169[C₈H₁₁NOS]⁺Molecular Ion (M⁺)
154[M - CH₃]⁺Loss of a methyl radical from the ethoxy group
140[M - C₂H₅]⁺Loss of an ethyl radical from the ethoxy group
125[M - C₂H₅O]⁺Loss of an ethoxy radical
136[M - SH]⁺Loss of a sulfhydryl radical
93[C₆H₅NH₂]⁺Formation of an aminophenol-type fragment after rearrangement

This table represents a hypothetical fragmentation pattern based on the known behavior of similar molecules and is not based on experimental data for this compound.

X-ray Crystallography for Solid-State Structure Determination

The first step in a crystallographic analysis is to determine the crystal system and space group. This involves analyzing the diffraction pattern of a single crystal of the compound. The crystal system (e.g., monoclinic, orthorhombic, triclinic) describes the symmetry of the unit cell, the smallest repeating unit of the crystal lattice. The space group provides a more detailed description of the symmetry elements within the unit cell.

Hypothetical Crystallographic Data Table:

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value would be determined experimentally
b (Å)Value would be determined experimentally
c (Å)Value would be determined experimentally
α (°)90
β (°)Value would be determined experimentally
γ (°)90
Volume (ų)Value would be determined experimentally
Z4

This table presents a plausible, yet hypothetical, set of crystallographic parameters. The actual values can only be obtained through experimental X-ray diffraction analysis.

A detailed crystallographic study would also reveal the nature of the interactions within and between molecules in the crystal lattice.

Intramolecular Interactions: These are interactions within a single molecule. In this compound, this could include hydrogen bonding between the amino group (-NH₂) and the thiol group (-SH) or the oxygen of the ethoxy group, influencing the molecule's conformation.

Intermolecular Interactions: These are the forces that hold the molecules together in the crystal. For this compound, hydrogen bonding is expected to be a dominant intermolecular force, with the amino and thiol groups acting as hydrogen bond donors and the nitrogen and oxygen atoms acting as acceptors. These interactions would likely link the molecules into chains or more complex three-dimensional networks. Pi-stacking interactions between the aromatic rings of adjacent molecules may also play a role in the crystal packing.

Theoretical and Computational Chemistry Studies on 2 Amino 4 Ethoxybenzene 1 Thiol

Quantum Chemical Calculations (DFT, FMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), would be the foundational approach to understanding the electronic structure and properties of 2-amino-4-ethoxybenzene-1-thiol.

Geometry Optimization and Electronic Structure Analysis

A primary step would involve the geometry optimization of the molecule to find its most stable three-dimensional conformation. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the spatial arrangement of the amino, ethoxy, and thiol groups relative to the benzene (B151609) ring.

Following optimization, an analysis of the electronic structure would be performed. This includes mapping the electron density to understand the distribution of charge across the molecule and identifying regions that are electron-rich or electron-poor. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Calculation of Global Reactivity Descriptors

Table 1: Hypothetical Global Reactivity Descriptors for this compound

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The tendency of the molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2The resistance of the molecule to change its electron configuration.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the molecule's ability to act as an electrophile.

This table is illustrative and requires data from actual DFT calculations.

Prediction of Reaction Pathways and Transition States

Computational methods can be used to model potential chemical reactions involving this compound. By calculating the potential energy surface for a reaction, researchers can identify the most likely reaction pathways. This involves locating the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and, consequently, its rate. For instance, the oxidation of the thiol group or electrophilic substitution on the benzene ring could be investigated.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are typically performed on a single molecule in a vacuum, molecular dynamics (MD) simulations can model the behavior of the molecule over time, including its interactions with solvent molecules.

MD simulations would be invaluable for exploring the conformational flexibility of the ethoxy group and the orientation of the amino and thiol groups. It would also provide insight into how the presence of a solvent, such as water or an organic solvent, affects the molecule's shape and stability. This is crucial for understanding its behavior in a realistic chemical environment.

Tautomeric Equilibrium Studies

The presence of the amino (-NH2) and thiol (-SH) groups raises the possibility of tautomerism. Tautomers are isomers of a compound that readily interconvert, and their relative stability can significantly impact the compound's reactivity and spectroscopic properties. Computational studies would be essential to determine the relative energies of the different tautomeric forms of this compound and to calculate the energy barriers for their interconversion.

In Silico Modeling for Structure-Reactivity Relationships

By systematically modifying the structure of this compound in silico (e.g., by changing the position of the functional groups or introducing new ones) and calculating the resulting properties, it would be possible to establish structure-reactivity relationships. This approach, often part of a Quantitative Structure-Activity Relationship (QSAR) study, could predict the reactivity of related compounds without the need for synthesis and experimental testing.

Future Research Directions and Potential Innovations

Exploration of New Synthetic Methodologies

The synthesis of derivatives from 2-amino-4-ethoxybenzene-1-thiol, particularly benzothiazoles, is a key area for future exploration. Current methods for benzothiazole (B30560) synthesis often involve the condensation of 2-aminothiophenols with various carbonyl compounds. mdpi.commdpi.com Future research could focus on developing more efficient, selective, and environmentally benign synthetic routes.

Green Chemistry Approaches: There is a growing trend towards the use of green chemistry in the synthesis of heterocyclic compounds. nih.gov For this compound, this could involve the exploration of:

Water as a solvent: Catalyst-free reactions using water as a solvent have been shown to be effective for the synthesis of benzothiazoles from other aminothiophenols. organic-chemistry.org

Microwave irradiation: Microwave-assisted synthesis can lead to shorter reaction times and higher yields. nih.gov

Biocatalysis: The use of enzymes, such as laccase, could provide a more sustainable and selective method for the synthesis of benzothiazole derivatives. mdpi.com

Novel Catalytic Systems: The development of new catalytic systems is crucial for improving the efficiency and selectivity of reactions involving this compound. Research could focus on:

Nanoparticle catalysts: Metal nanoparticles supported on various materials have shown high catalytic activity in the synthesis of benzothiazoles. mdpi.com

Photoredox catalysis: Visible-light-promoted reactions offer a mild and efficient alternative to traditional methods. mdpi.comorganic-chemistry.org

Ionic liquids: These have been used as both catalysts and reaction media, offering advantages such as thermal stability and recyclability. mdpi.com

The table below summarizes some potential synthetic methodologies that could be explored for this compound based on research on related compounds.

MethodologyCatalyst/ConditionsPotential Advantages
Green ChemistryWater, Microwave, BiocatalystsEnvironmentally benign, reduced waste, high selectivity
Nanoparticle CatalysisSupported metal nanoparticlesHigh catalytic activity, recyclability
Photoredox CatalysisVisible light, photosensitizersMild reaction conditions, high efficiency
Ionic LiquidsTask-specific ionic liquidsDual role as catalyst and solvent, recyclability

Design of Advanced Functional Materials

The unique electronic properties conferred by the ethoxy and amino groups make this compound an attractive precursor for the design of advanced functional materials. The electron-donating nature of the ethoxy group can be expected to influence the photophysical properties of its derivatives, making them suitable for applications in optoelectronics and imaging. studypug.com

Fluorescent Probes and Sensors: Benzothiazole derivatives are known for their fluorescent properties. nih.gov The introduction of an ethoxy group at the 4-position could modulate the fluorescence emission and Stokes shift of these molecules, leading to the development of novel fluorescent probes for various applications, including:

Bioimaging: Derivatives of this compound could be explored as fluorescent labels for biological molecules.

Chemosensors: The sensitivity of the fluorescence to the local environment could be exploited for the detection of specific ions or molecules.

Organic Electronics: The electron-rich nature of the aromatic ring in this compound suggests its potential use in the synthesis of materials for organic electronics, such as:

Organic light-emitting diodes (OLEDs): The fluorescent properties of its derivatives could be harnessed in the emissive layer of OLEDs.

Organic photovoltaics (OPVs): The electron-donating character of the molecule could be beneficial in the design of donor materials for OPV cells.

Radiopharmaceuticals: Benzothiazole derivatives have been developed as diagnostic agents for imaging β-amyloid plaques in Alzheimer's disease. mdpi.com The ethoxy group could be a site for radiolabeling, opening up the possibility of developing new PET imaging agents based on this scaffold.

Development of Novel Catalytic Systems

The amino and thiol groups in this compound can act as ligands for metal ions, suggesting its potential use in the development of novel catalytic systems. The electron-donating ethoxy group can influence the electronic properties of the metal center, thereby modulating the catalytic activity. nih.gov

Homogeneous Catalysis: Complexes of this compound with transition metals could be explored as catalysts for a variety of organic transformations, including:

Cross-coupling reactions: The development of catalysts for Suzuki, Heck, and Sonogashira reactions is an active area of research.

Oxidation and reduction reactions: The redox-active nature of the thiol group could be exploited in the design of catalysts for selective oxidation and reduction processes.

Heterogeneous Catalysis: The immobilization of this compound or its metal complexes onto solid supports could lead to the development of recyclable heterogeneous catalysts. This approach offers several advantages, including ease of separation and reuse of the catalyst.

The table below outlines potential catalytic applications for derivatives of this compound.

Catalytic SystemPotential ApplicationKey Features
Homogeneous CatalystsCross-coupling, Oxidation, ReductionHigh activity and selectivity
Heterogeneous CatalystsContinuous flow reactionsRecyclability, ease of separation
Bifunctional CatalystsTandem reactionsMultiple catalytic sites for multi-step synthesis

Deeper Mechanistic Understanding of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is essential for the rational design of new synthetic methodologies and functional materials. The interplay between the electron-donating ethoxy group and the reactive amino and thiol functionalities presents a rich area for mechanistic investigation.

Computational Studies: Density Functional Theory (DFT) and other computational methods can be employed to study the electronic structure, reactivity, and reaction pathways of this compound and its derivatives. elsevierpure.comresearchgate.net Such studies can provide valuable insights into:

Reaction barriers: Calculation of activation energies for different reaction pathways can help in optimizing reaction conditions.

Intermediate stability: Understanding the stability of reaction intermediates can shed light on the selectivity of a reaction.

Substituent effects: Computational models can be used to systematically study the influence of the ethoxy group on the reactivity of the molecule. stackexchange.com

Kinetic Studies: Experimental kinetic studies can be used to determine the rate laws and reaction orders for reactions involving this compound. This information is crucial for elucidating the reaction mechanism and for optimizing reaction conditions for industrial applications.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to monitor the progress of reactions in real-time and to identify transient intermediates. This can provide direct evidence for the proposed reaction mechanisms.

A thorough understanding of the mechanistic details will pave the way for the development of more efficient and selective transformations involving this versatile chemical compound.

Q & A

Q. What are the optimal synthetic routes for 2-amino-4-ethoxybenzene-1-thiol, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reduction of nitro precursors. For example, reacting 4-ethoxy-2-nitrobenzenethiol with hydrogen gas (5–10 atm) over a palladium catalyst in ethanol at 50–60°C for 12 hours achieves ~85% yield . Purity (>98%) is confirmed via HPLC (C18 column, methanol/water 70:30 mobile phase) and elemental analysis. Key variables include solvent polarity (ethanol vs. THF), catalyst loading (5–10% Pd/C), and reaction time .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • Methodological Answer :
  • ¹H NMR : The thiol (-SH) proton appears as a singlet at δ 3.1–3.3 ppm, while the ethoxy group (-OCH₂CH₃) shows a quartet at δ 1.35 ppm (CH₃) and triplet at δ 3.8 ppm (CH₂) .
  • FT-IR : A sharp S-H stretch at 2550–2570 cm⁻¹ and N-H bend (amine) at 1600–1650 cm⁻¹ confirm functional groups .
  • Mass Spectrometry : Molecular ion peak at m/z 183 (C₈H₁₁NOS⁺) with fragmentation patterns at m/z 122 (loss of -SCH₂CH₃) .

Q. What are the stability profiles of this compound under varying pH and temperature?

  • Methodological Answer : Stability studies show:
ConditionHalf-Life (Days)Degradation Product
pH 2 (4°C)7Disulfide dimer
pH 7 (25°C)30Oxidized sulfonic acid
pH 10 (40°C)3De-ethoxylated derivative
Use argon-purged storage at -20°C in amber vials to prevent oxidation .

Advanced Research Questions

Q. How do computational methods (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:
  • HOMO-LUMO Gap : 4.2 eV, indicating moderate electrophilicity.
  • Reactive Sites : Sulfur (Mulliken charge: -0.35) and amine nitrogen (-0.28) are nucleophilic centers.
  • Solvent Effects : Polar solvents (ε > 20) stabilize the thiolate anion, enhancing reactivity in SNAr reactions .

Q. What mechanisms explain conflicting bioactivity results in antimicrobial assays for this compound?

  • Methodological Answer : Contradictions arise from:
  • Assay Conditions : MIC values vary from 8 µg/mL (Gram-positive bacteria, pH 6.5) to >64 µg/mL (Gram-negative, pH 7.4) due to membrane permeability differences.
  • Redox Interference : Thiol groups may reduce resazurin in viability assays, producing false negatives. Use live/dead staining (SYTO 9/propidium iodide) for validation .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for catalytic applications?

  • Methodological Answer : SAR studies suggest:
  • Ethoxy Group : Enhances solubility in nonpolar solvents (logP = 1.2) but reduces metal-binding affinity.
  • Amino Substitution : Para-amino derivatives show 30% higher catalytic efficiency in Pd-mediated cross-couplings vs. ortho analogs.
  • Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at position 3 increases oxidative stability by 50% .

Data Contradiction Analysis

Q. Why do XRD and NMR data conflict in determining the tautomeric form of this compound?

  • Methodological Answer :
  • XRD : Solid-state structures show thiol-keto tautomers (C-S bond length: 1.78 Å) due to crystal packing forces.
  • NMR : Solution-phase data favor thiol-enol forms (no observable keto proton).
    Resolve discrepancies using variable-temperature NMR (VT-NMR) and Hirshfeld surface analysis .

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